ML042

Oncology Apoptosis Bfl-1

Bfl-1 target validation studies are frequently undermined by cross-reactive inhibitors that confound phenotypic interpretation. ML042 (CID-2980973) is a sulfonylpyrimidine chemical probe that solves this problem with absolute selectivity for Bfl-1: it exhibits no detectable inhibition of Bcl-W, Bcl-2, Bcl-XL, Bcl-B, or Mcl-1 at concentrations up to 100 µM. - Quantitative potency: IC50 = 1.5 µM (FPA); validated in TR-FRET and mitochondrial MOMP assays. - Standard pack sizes: 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, and bulk custom. In stock; quote-based pricing with rapid global delivery. - Supplied as a research-use-only (RUO) chemical probe with full analytical documentation.

Molecular Formula C15H12F4N2O4S
Molecular Weight 392.3 g/mol
Cat. No. B1227343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML042
Molecular FormulaC15H12F4N2O4S
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F
InChIInChI=1S/C15H12F4N2O4S/c1-2-25-13(22)8-26(23,24)14-20-11(7-12(21-14)15(17,18)19)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3
InChIKeyYSZZSESTGDKXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML042: Selective Bfl-1 Inhibitor


ML042 (CID-2980973) is a small-molecule chemical probe identified from high-throughput screening as a selective inhibitor of the anti-apoptotic Bcl-2 family protein Bfl-1 (Bcl-2-related protein A1) [1]. It belongs to the sulfonylpyrimidine series, characterized by a core pyrimidine structure with sulfonyl and fluorophenyl substituents [2]. The compound was developed through structure-activity relationship (SAR) analysis to optimize Bfl-1 binding affinity and selectivity [3].

Selectivity profile Bfl-1-selective probe; no detected inhibition of Bcl-W, Bcl-2, Bcl-XL, Bcl-B, or Mcl-1 at assay concentrations
Pathway context Supports Bfl-1-dependent apoptosis and mitochondrial outer membrane permeabilization studies
Chemical series Sulfonylpyrimidine series with reported class-level Bfl-1 selectivity; SAR-optimized probe

Divergent Selectivity Across Bfl-1 Inhibitor Series


Bfl-1 inhibitors from distinct chemical series exhibit marked differences in both potency and selectivity profiles against the six-member anti-apoptotic Bcl-2 family [1]. Direct comparative binding data from fluorescence polarization assays (FPA) demonstrate that while chloromaleimide compounds (e.g., MLS-0053105) achieve submicromolar Bfl-1 inhibition (IC50 = 0.4 µM), they retain significant cross-reactivity with Bcl-W, Bcl-2, and Bcl-XL (>10-fold lower IC50 values) [2]. In contrast, sulfonylpyrimidines like ML042 display no detectable inhibition of other family members at concentrations up to 100 µM [3]. Substituting ML042 with a chloromaleimide analog introduces off-target Bcl-2 family binding, confounding experimental interpretation in Bfl-1-dependent systems.

Chloromaleimide analog cross-reactivity
Chloromaleimide-based Bfl-1 inhibitors retain measurable binding to Bcl-W, Bcl-2, and Bcl-XL, which may introduce off-target pathway interference and confound Bfl-1-specific endpoint interpretation.
Pan-Bcl-2 family profiling mismatch
Inhibitors from non-sulfonylpyrimidine series often lack the absolute selectivity window; Bfl-1-attributed effects may partially reflect combined inhibition of several anti-apoptotic members.
SAR context not directly transferable
Even within sulfonylpyrimidine analogs, potency differences can alter cellular response thresholds; direct substitution without reassay may shift model-response interpretation.

ML042 Potency and Selectivity vs Analogs


Selectivity vs Chloromaleimide Bfl-1 Inhibitor

In direct comparative fluorescence polarization assays (FPA), ML042 (sulfonylpyrimidine series) demonstrates complete selectivity for Bfl-1 with no inhibition of other Bcl-2 family members (IC50 >100 µM for Bcl-W, Bcl-2, Bcl-XL, Bcl-B, Mcl-1). In contrast, the chloromaleimide compound MLS-0053105 (compound #1) inhibits Bcl-W, Bcl-2, and Bcl-XL with IC50 values of 12.5 µM, 12.5 µM, and 50 µM, respectively, representing over 10-fold lower potency than its Bfl-1 IC50 (0.4 µM) [1].

Selectivity vs chloromaleimide
Head-to-head
ML042: Bfl-1 IC50 1.5 µM; all other Bcl-2 family >100 µM
MLS-0053105: Bfl-1 0.4 µM, but Bcl-W 12.5 µM, Bcl-2 12.5 µM, Bcl-XL 50 µM
Supports unambiguous Bfl-1 endpoint attribution; no detectable off-target Bcl-2 family binding under assay conditions.
FPA with FITC-BH3 peptides; SD ≤15%, n=4.
Oncology Apoptosis Bfl-1 Selectivity

Potency vs Original Sulfonylpyrimidine Hit

Structure-activity relationship optimization of the sulfonylpyrimidine series yielded ML042 with improved Bfl-1 binding potency compared to the original HTS hit CID-1151859 (compound #3). ML042 exhibits an IC50 of 1.5 µM, representing a 25% improvement in potency over CID-1151859 (IC50 = 2.0 µM) [1].

Potency vs original hit
Head-to-head
ML042 IC50 = 1.5 µM; CID-1151859 IC50 = 2.0 µM
0.5 µM absolute improvement (25% lower IC50)
Reported potency gain may support reduced compound consumption in cellular assays.
FPA, FITC-Bid BH3 peptide, 30 min incubation.
Medicinal Chemistry Bfl-1 SAR Potency

Potency vs Other Sulfonylpyrimidine Analogs

Within the sulfonylpyrimidine series, ML042 demonstrates superior potency compared to other synthesized analogs. Compound MLS-0051609 (#4) shows an IC50 of 16.7 µM (11.1-fold less potent), while MLS-0051509 (#5) has an IC50 of 4.0 µM (2.7-fold less potent) [1]. All analogs maintain the class-defining selectivity (>100 µM IC50 against non-Bfl-1 family members).

Potency vs sulfonylpyrimidine analogs
Head-to-head
ML042 IC50 1.5 µM; MLS-0051609 16.7 µM (11.1× less potent); MLS-0051509 4.0 µM (2.7× less potent)
ML042 shows the most favorable potency within the series; supports its selection as a reference Bfl-1 chemical probe.
All analogs maintain class selectivity (IC50 >100 µM for non-Bfl-1 proteins).
Chemical Probe Bfl-1 Potency Analogs

Class-Level Selectivity: Sulfonylpyrimidines vs Chloromaleimides

Sulfonylpyrimidine compounds as a class display unparalleled selectivity for Bfl-1, with no inhibition of Bcl-W, Bcl-2, Bcl-XL, Bcl-B, or Mcl-1 at concentrations up to 100 µM. In contrast, chloromaleimide compounds exhibit submicromolar Bfl-1 inhibition but retain >10-fold lower potency against Bcl-W, Bcl-2, and Bcl-XL [1]. This class-level distinction is critical for experimental design where off-target Bcl-2 family inhibition would confound results.

Class-level selectivity
Class-level
Sulfonylpyrimidines: IC50 >100 µM for Bcl-W, Bcl-2, Bcl-XL, Bcl-B, Mcl-1.
Chloromaleimides: IC50 12.5–50 µM for Bcl-W, Bcl-2, Bcl-XL.
Reported class-wide selectivity supports use of sulfonylpyrimidines for target validation studies requiring minimal off-target Bcl-2 family interference.
Aggregated FPA data across multiple compounds per series.
Chemical Biology Bfl-1 Selectivity Inhibitor Class

ML042 Research Applications


Bfl-1 Target Validation in Chemoresistant Cancer

ML042's absolute selectivity for Bfl-1 over other anti-apoptotic Bcl-2 family members (IC50 >100 µM for Bcl-W, Bcl-2, Bcl-XL, Bcl-B, Mcl-1) [1] makes it an ideal tool for unequivocally attributing phenotypic effects to Bfl-1 inhibition. Researchers can employ ML042 in cell viability assays, apoptosis studies, and gene expression profiling without confounding off-target Bcl-2 family effects. Recommended for studies in Bfl-1-overexpressing malignancies such as certain lymphomas and leukemias.

Biochemical Assay Development and HTS Counter-Screens

Due to its robust and well-characterized binding in fluorescence polarization assays (FPA) and time-resolved FRET (TR-FRET) [1], ML042 serves as a reference control for developing Bfl-1-specific assays and counter-screening hits from broader Bcl-2 family screens. Its >100 µM IC50 against other family members [1] ensures that assay signal remains specific to Bfl-1 engagement.

Mitochondrial Apoptosis Pathway Mechanisms

The sulfonylpyrimidine class (including ML042) has been validated in mitochondrial release assays [1]. Researchers can use ML042 to probe the role of Bfl-1 in preventing mitochondrial outer membrane permeabilization (MOMP) and cytochrome c/SMAC release. The compound's selectivity profile ensures that observed effects are not due to inhibition of Bcl-2, Bcl-XL, or Mcl-1 [1].

Orthogonal Confirmation in Genetic Knockdown Studies

ML042 provides a pharmacological means to complement genetic approaches (siRNA, CRISPR) in validating Bfl-1 function. Its rapid onset and reversible inhibition offer temporal control unattainable with genetic methods. The quantitative potency (IC50 = 1.5 µM) [1] guides appropriate dosing in cellular models.

Application
Selection Property
Validation Focus
Bfl-1 target engagement studies
Absolute selectivity window over other anti-apoptotic Bcl-2 members
Bfl-1-specific endpoint attribution in cell viability and apoptosis assays
Biochemical assay development
Validated reference control for FPA and TR-FRET platforms
Assay specificity and counter-screening against Bfl-1 engagement
Mitochondrial apoptosis pathway research
Selective inhibition of Bfl-1-dependent MOMP regulation
Cytochrome c/SMAC release endpoints without Bcl-2/Bcl-XL/Mcl-1 interference
Orthogonal pharmacological validation
Reversible Bfl-1 inhibition with rapid onset
Temporal control complementing siRNA/CRISPR knockdown models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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